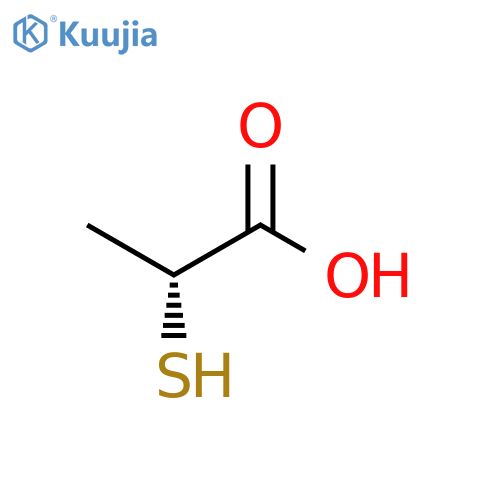Cas no 33178-96-0 ((2R)-2-sulfanylpropanoic acid)

(2R)-2-sulfanylpropanoic acid structure
商品名:(2R)-2-sulfanylpropanoic acid
(2R)-2-sulfanylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- Propanoic acid, 2-mercapto-, (R)-
- (R)-2-mercaptopropanoic acid
- Propanoic acid, 2-mercapto-, (2R)-
- (2R)-2-sulfanylpropanoic acid
-
- MDL: MFCD19228084
- インチ: 1S/C3H6O2S/c1-2(6)3(4)5/h2,6H,1H3,(H,4,5)/t2-/m1/s1
- InChIKey: PMNLUUOXGOOLSP-UWTATZPHSA-N
- ほほえんだ: C(O)(=O)[C@H](S)C
計算された属性
- せいみつぶんしりょう: 106.00885060g/mol
- どういたいしつりょう: 106.00885060g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 61.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 38.3Ų
(2R)-2-sulfanylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-255441-1.0g |
(2R)-2-sulfanylpropanoic acid |
33178-96-0 | 95% | 1.0g |
$1057.0 | 2024-06-19 | |
| 1PlusChem | 1P007HM9-500mg |
Propanoic acid, 2-mercapto-, (R)- |
33178-96-0 | 95% | 500mg |
$1081.00 | 2024-05-05 | |
| 1PlusChem | 1P007HM9-2.5g |
Propanoic acid, 2-mercapto-, (R)- |
33178-96-0 | 95% | 2.5g |
$2622.00 | 2024-05-05 | |
| 1PlusChem | 1P007HM9-5g |
Propanoic acid, 2-mercapto-, (R)- |
33178-96-0 | 95% | 5g |
$3851.00 | 2024-05-05 | |
| Enamine | EN300-255441-5.0g |
(2R)-2-sulfanylpropanoic acid |
33178-96-0 | 95% | 5.0g |
$3065.0 | 2024-06-19 | |
| Enamine | EN300-255441-0.25g |
(2R)-2-sulfanylpropanoic acid |
33178-96-0 | 95% | 0.25g |
$524.0 | 2024-06-19 | |
| Enamine | EN300-255441-0.1g |
(2R)-2-sulfanylpropanoic acid |
33178-96-0 | 95% | 0.1g |
$366.0 | 2024-06-19 | |
| Enamine | EN300-255441-10g |
(2R)-2-sulfanylpropanoic acid |
33178-96-0 | 95% | 10g |
$4545.0 | 2023-09-14 | |
| 1PlusChem | 1P007HM9-1g |
Propanoic acid, 2-mercapto-, (R)- |
33178-96-0 | 95% | 1g |
$1369.00 | 2024-05-05 | |
| Enamine | EN300-255441-5g |
(2R)-2-sulfanylpropanoic acid |
33178-96-0 | 95% | 5g |
$3065.0 | 2023-09-14 |
(2R)-2-sulfanylpropanoic acid 関連文献
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
33178-96-0 ((2R)-2-sulfanylpropanoic acid) 関連製品
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
